Bis(2,4,5-trichlorophenyl) disulfide

Description

The exact mass of the compound 2,4,5-Trichlorophenyl disulfide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 677440. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bis(2,4,5-trichlorophenyl) disulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(2,4,5-trichlorophenyl) disulfide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-trichloro-5-[(2,4,5-trichlorophenyl)disulfanyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6S2/c13-5-1-9(17)11(3-7(5)15)19-20-12-4-8(16)6(14)2-10(12)18/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUVJVEOHQKNMPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)SSC2=CC(=C(C=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022211 | |

| Record name | 2,4,5-Trichlorophenyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3808-87-5 | |

| Record name | Bis(2,4,5-trichlorophenyl) disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3808-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trichlorophenyl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003808875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3808-87-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,5-Trichlorophenyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-trichlorophenyl disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.164 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,5-TRICHLOROPHENYL DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE043UTU8O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of Bis(2,4,5-trichlorophenyl) disulfide

For Researchers, Scientists, and Drug Development Professionals

Foreword

Bis(2,4,5-trichlorophenyl) disulfide is a significant organosulfur compound, characterized by a disulfide linkage between two 2,4,5-trichlorophenyl moieties. Its highly chlorinated structure imparts a notable stability and lipophilicity, properties that have led to its investigation and use in various industrial and pesticidal applications[1]. This guide provides a comprehensive overview of the physical properties of Bis(2,4,5-trichlorophenyl) disulfide, offering a foundational resource for professionals in research and development.

I. Molecular and Chemical Identity

The fundamental identity of a compound is rooted in its molecular structure and associated identifiers.

Chemical Structure

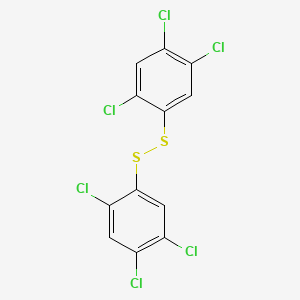

The structure of Bis(2,4,5-trichlorophenyl) disulfide is depicted below, illustrating the disulfide bridge connecting the two substituted phenyl rings.

Caption: Chemical structure of Bis(2,4,5-trichlorophenyl) disulfide.

Identifiers

| Identifier | Value |

| CAS Number | 3808-87-5[1] |

| Molecular Formula | C₁₂H₄Cl₆S₂[1] |

| Molecular Weight | 425.01 g/mol [2] |

| InChI | InChI=1S/C12H4Cl6S2/c13-5-1-9(17)11(3-7(5)15)19-20-12-4-8(16)6(14)2-10(12)18/h1-4H[1] |

| InChIKey | ZUVJVEOHQKNMPN-UHFFFAOYSA-N[1] |

| Canonical SMILES | C1=C(C(=CC(=C1Cl)SSc2cc(c(cc2Cl)Cl)Cl)Cl)Cl[3] |

| Synonyms | 1,1'-Disulfanediylbis(2,4,5-trichlorobenzene), 1,2,4-Trichloro-5-[(2,4,5-trichlorophenyl)disulfanyl]benzene, 2,2',4,4',5,5'-Hexachlorodiphenyl disulfide[1] |

II. Macroscopic and Thermodynamic Properties

The bulk properties of a substance are critical for its handling, formulation, and application.

Physical State and Appearance

At ambient temperature, Bis(2,4,5-trichlorophenyl) disulfide is a solid, typically described as a white to yellow or orange powder or crystalline solid[2][4].

Melting Point

The melting point is a key indicator of purity. For Bis(2,4,5-trichlorophenyl) disulfide, the reported melting point range is 140-144 °C [2][4][5]. A sharp melting point within this range is indicative of a high-purity sample.

Boiling Point and Density

Solubility

The solubility of Bis(2,4,5-trichlorophenyl) disulfide is a critical parameter for its application in various solvent systems. Due to its highly chlorinated and aromatic nature, it exhibits low solubility in water and is considered lipophilic[1]. However, it is soluble in several organic solvents. One source indicates solubility in benzene, ether, chloroform, and acetone[1].

A qualitative assessment of solubility can be performed using the following general protocol:

Experimental Protocol: Qualitative Solubility Assessment

-

Preparation: Add approximately 10-20 mg of Bis(2,4,5-trichlorophenyl) disulfide to a small test tube.

-

Solvent Addition: Add 1 mL of the test solvent in 0.2 mL increments, vortexing or shaking vigorously after each addition.

-

Observation: Observe for complete dissolution. If the solid dissolves, it is considered soluble. If a significant portion remains undissolved, it is classified as sparingly soluble or insoluble.

-

Heating: If the compound is insoluble at room temperature, gently warm the mixture to assess for temperature-dependent solubility.

-

Documentation: Record the observations for each solvent tested.

Caption: A simple workflow for qualitative solubility testing.

III. Spectroscopic Characterization

Spectroscopic data is indispensable for the structural elucidation and confirmation of Bis(2,4,5-trichlorophenyl) disulfide.

Infrared (IR) Spectroscopy

The Attenuated Total Reflectance (ATR) IR spectrum provides information about the functional groups present in the molecule. The spectrum for Bis(2,4,5-trichlorophenyl) disulfide is available in public databases and would be expected to show characteristic peaks for the C-Cl, C-S, and aromatic C-H and C=C bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the symmetry of the molecule, the proton NMR spectrum is expected to be relatively simple. The two aromatic protons on each ring are in different chemical environments and would likely appear as two distinct signals in the aromatic region (typically 7.0-8.0 ppm).

-

¹³C NMR: The carbon NMR spectrum would show six distinct signals for the aromatic carbons, in addition to any signals from the solvent. The carbons bonded to chlorine and sulfur atoms would exhibit characteristic chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. The electron ionization (EI) mass spectrum of Bis(2,4,5-trichlorophenyl) disulfide would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of six chlorine atoms, a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments would be observed. The fragmentation pattern would likely involve cleavage of the S-S bond and the C-S bonds, as well as loss of chlorine atoms.

IV. Synthesis and Purity

The physical properties of a compound are intrinsically linked to its method of synthesis and resulting purity.

Synthetic Approach

While a specific, detailed protocol for the synthesis of Bis(2,4,5-trichlorophenyl) disulfide is not widely published, a general and robust method for the synthesis of symmetrical aryl disulfides involves the iron-catalyzed reductive homocoupling of sodium arenesulfinates. This method is known for its efficiency and good functional group tolerance.

Conceptual Experimental Protocol: Synthesis via Reductive Homocoupling

-

Reactant Preparation: In a round-bottom flask, dissolve sodium 2,4,5-trichlorobenzenesulfinate in a suitable solvent.

-

Catalyst Addition: Add a catalytic amount of an iron salt (e.g., FeCl₃).

-

Reduction: Introduce a reducing agent, such as hydrochloric acid, to the mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction and extract the product with an organic solvent.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain pure Bis(2,4,5-trichlorophenyl) disulfide.

Caption: Conceptual workflow for the synthesis of Bis(2,4,5-trichlorophenyl) disulfide.

Purity Assessment

The purity of Bis(2,4,5-trichlorophenyl) disulfide is typically assessed by its sharp melting point range and can be further confirmed by chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Spectroscopic methods (NMR, IR) are also crucial for confirming the identity and purity of the final product.

V. Concluding Remarks

This technical guide has provided a detailed overview of the key physical properties of Bis(2,4,5-trichlorophenyl) disulfide. A thorough understanding of these properties is essential for its safe handling, effective application in research and development, and for the interpretation of experimental results. The provided conceptual protocols for synthesis and property determination offer a starting point for laboratory investigations.

References

-

CAS Common Chemistry. Bis(2,4,5-trichlorophenyl) disulfide. [Link]

-

SpectraBase. bis(2,4,5-trichlorophenyl)disulfide. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. isotope.com [isotope.com]

- 3. BJOC - Synthesis of disulfides and 3-sulfenylchromones from sodium sulfinates catalyzed by TBAI [beilstein-journals.org]

- 4. spectrabase.com [spectrabase.com]

- 5. 1H-MAS-NMR Chemical Shifts in Hydrogen-Bonded Complexes of Chlorophenols (Pentachlorophenol, 2,4,6-Trichlorophenol, 2,6-Dichlorophenol, 3,5-Dichlorophenol, and p-Chlorophenol) and Amine, and H/D Isotope Effects on 1H-MAS-NMR Spectra - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Bis(2,4,5-trichlorophenyl) disulfide

This guide provides a comprehensive overview of the synthesis of Bis(2,4,5-trichlorophenyl) disulfide, a compound of interest for researchers in various fields of chemistry. The document details a strategic multi-step synthetic pathway, beginning with the accessible precursor 2,4,5-trichlorophenol. Each stage of the synthesis is elucidated with a focus on the underlying chemical principles, providing a robust framework for its successful replication and optimization in a laboratory setting.

Introduction

Bis(2,4,5-trichlorophenyl) disulfide is an organosulfur compound characterized by a disulfide linkage between two 2,4,5-trichlorophenyl moieties.[1] Its synthesis is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. This guide will focus on a logical and field-proven synthetic route, commencing with the synthesis of the key intermediate, 2,4,5-trichlorothiophenol, from 2,4,5-trichlorophenol, followed by its oxidative dimerization to the target molecule.

Strategic Synthesis Pathway

The overall synthetic strategy is a two-stage process. The first, and most critical, is the conversion of the phenolic hydroxyl group of 2,4,5-trichlorophenol into a thiol group to form 2,4,5-trichlorothiophenol. The second stage involves the oxidation of this thiophenol to the desired disulfide.

Caption: Overall synthetic pathway for Bis(2,4,5-trichlorophenyl) disulfide.

Part 1: Synthesis of the Key Intermediate: 2,4,5-Trichlorothiophenol

The conversion of a phenol to a thiophenol is a non-trivial transformation. A robust and widely applicable method is the Newman-Kwart rearrangement.[1][2] This thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, followed by hydrolysis, provides an effective route to the desired thiophenol.[2]

Step 1.1: Synthesis of O-(2,4,5-Trichlorophenyl) N,N-dimethylthiocarbamate

The initial step involves the reaction of 2,4,5-trichlorophenol with N,N-dimethylthiocarbamoyl chloride. The phenolic proton is acidic and can be removed by a suitable base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the thiocarbamoyl chloride.

Experimental Protocol:

-

To a solution of 2,4,5-trichlorophenol (1.0 eq) in a suitable aprotic solvent (e.g., acetone, acetonitrile) is added a base such as potassium carbonate (1.5 eq).

-

The mixture is stirred at room temperature for 30 minutes.

-

N,N-dimethylthiocarbamoyl chloride (1.2 eq) is added portion-wise, and the reaction mixture is heated to reflux for 4-6 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude O-(2,4,5-trichlorophenyl) N,N-dimethylthiocarbamate.

-

Purification can be achieved by recrystallization or column chromatography.

Step 1.2: The Newman-Kwart Rearrangement

This key step involves the thermal intramolecular rearrangement of the O-aryl thiocarbamate to the thermodynamically more stable S-aryl thiocarbamate. The driving force for this reaction is the formation of the stronger C=O bond at the expense of the weaker C=S bond.[3] This reaction typically requires high temperatures.[1][3]

Experimental Protocol:

-

The purified O-(2,4,5-trichlorophenyl) N,N-dimethylthiocarbamate is heated neat or in a high-boiling solvent (e.g., diphenyl ether) to 200-250 °C.

-

The progress of the rearrangement is monitored by TLC or HPLC.

-

Once the rearrangement is complete, the reaction mixture is cooled to room temperature.

-

If a solvent was used, it can be removed by vacuum distillation.

-

The resulting crude S-(2,4,5-trichlorophenyl) N,N-dimethylthiocarbamate can be purified by recrystallization.

Step 1.3: Hydrolysis to 2,4,5-Trichlorothiophenol

The final step in the preparation of the key intermediate is the hydrolysis of the S-aryl thiocarbamate. This is typically achieved under basic conditions.

Experimental Protocol:

-

The S-(2,4,5-trichlorophenyl) N,N-dimethylthiocarbamate is dissolved in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

-

The mixture is heated to reflux for several hours until the hydrolysis is complete (monitored by TLC).

-

The reaction mixture is cooled, and the ethanol is removed under reduced pressure.

-

The aqueous residue is acidified with a mineral acid (e.g., HCl) to precipitate the 2,4,5-trichlorothiophenol.

-

The solid product is collected by filtration, washed with water, and dried.

Part 2: Synthesis of Bis(2,4,5-trichlorophenyl) disulfide

The final step in the synthesis is the oxidative coupling of two molecules of 2,4,5-trichlorothiophenol to form the disulfide bond. This is a common transformation for thiols and can be achieved using a variety of oxidizing agents.[4][5][6]

Caption: General mechanism for the oxidation of thiols to disulfides.

A mild and efficient method involves the use of hydrogen peroxide as the oxidant, which is environmentally benign.[6]

Experimental Protocol:

-

2,4,5-Trichlorothiophenol (1.0 eq) is dissolved in a suitable solvent, such as ethanol or acetic acid.

-

A slight excess of hydrogen peroxide (30% aqueous solution, 1.1-1.5 eq) is added dropwise to the stirred solution at room temperature.

-

The reaction is typically exothermic and may require cooling to maintain the temperature between 20-30 °C.

-

The reaction is monitored by TLC for the disappearance of the starting thiol.

-

Upon completion, the product often precipitates from the reaction mixture. If not, the product can be precipitated by the addition of water.

-

The solid Bis(2,4,5-trichlorophenyl) disulfide is collected by filtration, washed with water, and then a small amount of cold ethanol to remove any unreacted thiol.

-

The product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Table 1: Summary of Key Reaction Parameters

| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield |

| 1.1 | Thiocarbamoylation | 2,4,5-Trichlorophenol, N,N-dimethylthiocarbamoyl chloride, K₂CO₃ | Acetone | Reflux | High |

| 1.2 | Newman-Kwart | O-(2,4,5-Trichlorophenyl) N,N-dimethylthiocarbamate | Neat or Diphenyl ether | 200-250 °C | Good to High |

| 1.3 | Hydrolysis | S-(2,4,5-Trichlorophenyl) N,N-dimethylthiocarbamate, NaOH | Ethanol/Water | Reflux | High |

| 2 | Oxidation | 2,4,5-Trichlorothiophenol, H₂O₂ | Ethanol | Room Temp. | High |

Safety and Handling

2,4,5-Trichlorophenol: This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. It is also suspected of causing cancer and of damaging fertility or the unborn child. It is very toxic to aquatic life with long-lasting effects.[6]

N,N-dimethylthiocarbamoyl chloride: This reagent is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

High-Temperature Reactions: The Newman-Kwart rearrangement requires high temperatures, and appropriate safety precautions must be taken to prevent burns and control the reaction. The use of a sand bath or a heating mantle with a temperature controller is recommended.

Hydrogen Peroxide (30%): This is a strong oxidizing agent and can cause severe skin burns and eye damage. It should be handled with care, and appropriate PPE, including gloves and safety glasses, must be worn.

Bis(2,4,5-trichlorophenyl) disulfide: While specific toxicity data is limited, it is prudent to handle this compound with care, assuming it may have similar hazards to other chlorinated aromatic compounds. Standard laboratory safety practices, including the use of a fume hood and PPE, are essential.

Conclusion

The synthesis of Bis(2,4,5-trichlorophenyl) disulfide can be reliably achieved through a well-established synthetic sequence involving the Newman-Kwart rearrangement of the corresponding O-aryl thiocarbamate derived from 2,4,5-trichlorophenol, followed by a straightforward oxidation of the resulting thiophenol. By carefully controlling the reaction parameters at each stage and adhering to strict safety protocols, researchers can obtain this compound in good yield and high purity for further investigation and application.

References

-

Organic Chemistry Portal. Newman-Kwart Rearrangement. Available from: [Link]

-

Wikipedia. Newman–Kwart rearrangement. Available from: [Link]

-

Nicewicz, D. et al. Ambient-Temperature Newman-Kwart Rearrangement Mediated by Organic Photoredox Catalysis. J. Am. Chem. Soc.2015 , 137 (50), 15684–15687. Available from: [Link]

-

Chem-Station. Newman-Kwart Rearrangement. Available from: [Link]

-

Li, Z. et al. Facile and efficient transformation of thiols to disulfides via a radical pathway with N-anomeric amide. RSC Adv.2024 , 14, 13545-13549. Available from: [Link]

-

Tajbakhsh, M. et al. Oxidation of thiols to disulfides in the presence of NBS. Phosphorus, Sulfur, and Silicon and the Related Elements2005 , 180, 1249-1255. Available from: [Link]

Sources

- 1. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]

- 2. Newman-Kwart Rearrangement [organic-chemistry.org]

- 3. Newman-Kwart Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Facile and efficient transformation of thiols to disulfides via a radical pathway with N-anomeric amide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Mild and Environmentally Benign Oxidation of Thiols to Disulfides [organic-chemistry.org]

Bis(2,4,5-trichlorophenyl) disulfide molecular structure and bonding

An In-depth Technical Guide to the Molecular Structure and Bonding of Bis(2,4,5-trichlorophenyl) disulfide

Introduction

Bis(2,4,5-trichlorophenyl) disulfide, identified by CAS Number 3808-87-5, is a chlorinated aromatic organosulfur compound with the molecular formula C₁₂H₄Cl₆S₂.[1][2][3] This molecule consists of two 2,4,5-trichlorophenyl groups linked by a covalent sulfur-sulfur (disulfide) bridge.[1] Characterized as a stable solid at room temperature with a melting point in the range of 140-147°C, its highly chlorinated nature imparts significant lipophilicity and resistance to degradation.[1][4][5] These properties have led to its use in industrial applications, including as a pesticide and as an intermediate in the synthesis of other chemical compounds.[1]

The functionality and environmental persistence of Bis(2,4,5-trichlorophenyl) disulfide are direct consequences of its unique three-dimensional structure and the nature of its chemical bonds. This guide offers a detailed examination of its molecular architecture, focusing on the disulfide bridge and the influence of the substituted aromatic rings. We will explore the key structural parameters, the energetic and electronic characteristics of its covalent bonds, and the experimental methodologies used to elucidate these features, providing a comprehensive resource for researchers in chemistry and drug development.

Molecular Structure and Conformation

The molecular structure of Bis(2,4,5-trichlorophenyl) disulfide is defined by the spatial arrangement of its two trichlorophenyl rings relative to the central C-S-S-C linkage. Unlike a simple planar molecule, its conformation is distinctly three-dimensional, primarily governed by the stereoelectronic preferences of the disulfide bond.

The Disulfide Bridge: The Structural Core

The disulfide bond (S-S) is the central functional group and the primary determinant of the molecule's overall shape.

-

S-S Bond Length: The covalent bond between the two sulfur atoms is typically around 2.05 Å in length, which is significantly longer than a C-C single bond (~1.54 Å).[6][7] For instance, the closely related diphenyl disulfide has an S-S bond length of 2.03 Å.[6] This greater length is a characteristic feature of sulfur-sulfur single bonds.

-

C-S-S-C Dihedral Angle: The most critical feature of the disulfide bridge is its preference for a non-planar geometry. The dihedral angle (the angle between the C-S-S and S-S-C planes) approaches 90°.[6][7] This "skewed" conformation minimizes repulsion between the lone pairs of electrons on the adjacent sulfur atoms. Experimental data from a similar molecule, Bis(2,3-dichlorophenyl) disulfide, confirms this, showing a C-S-S-C torsion angle of 88.35°.[8] This angle forces the two trichlorophenyl rings into a roughly perpendicular orientation relative to each other, preventing the molecule from adopting a flat, planar structure.[8]

The Trichlorophenyl Groups

The two 2,4,5-trichlorophenyl rings are attached to the sulfur atoms via C-S bonds. The steric bulk and electronic properties of these rings further define the molecular structure.

-

Aryl C-S Bond: The bond between the sp²-hybridized carbon of the benzene ring and the sulfur atom is a strong covalent linkage.

-

Ring Orientation: Due to the ~90° dihedral angle of the disulfide bridge, the two aromatic rings are not coplanar. In the crystal structure of Bis(2,3-dichlorophenyl) disulfide, the dihedral angle between the planes of the two benzene rings is 89.83°, indicating they are nearly orthogonal.[8] This arrangement minimizes steric hindrance between the bulky chlorinated rings.

Summary of Structural Parameters

The following table summarizes the key structural parameters for Bis(2,4,5-trichlorophenyl) disulfide, with values informed by data from analogous compounds.

| Parameter | Typical Value | Significance |

| Molecular Formula | C₁₂H₄Cl₆S₂ | Defines the elemental composition.[1][2] |

| Molecular Weight | ~425.01 g/mol | Physical property of the molecule.[3][4] |

| S-S Bond Length | ~2.03 - 2.05 Å | Longer than C-C bonds, characteristic of disulfides.[6][7] |

| C-S-S-C Dihedral Angle | ~90° | Key to the molecule's non-planar, 3D shape.[6][7][8] |

| C-S Bond Length | ~1.77 Å | Standard length for an aryl C-S bond. |

| Ring-to-Ring Angle | ~90° | The two phenyl rings are nearly perpendicular.[8] |

Visualizing the Molecular Structure

A 2D representation illustrates the atomic connectivity, while a conceptual 3D diagram helps visualize the non-planar relationship between the two rings.

Caption: 2D connectivity of Bis(2,4,5-trichlorophenyl) disulfide.

Caption: Conceptual diagram showing the orthogonal orientation of the two rings.

Chemical Bonding and Reactivity

The chemical behavior of Bis(2,4,5-trichlorophenyl) disulfide is dominated by the properties of its disulfide bridge, which is modulated by the attached chlorinated aryl groups.

The Disulfide Bond: A Redox-Active Covalent Linkage

The S-S bond is the most reactive site in the molecule.

-

Bond Strength and Stability: Disulfide bonds are strong covalent linkages, with a typical bond dissociation energy of about 60 kcal/mol (251 kJ/mol).[6][7] While robust under many physiological conditions, this bond is weaker than typical C-C or C-H bonds, making it the most likely point of cleavage in the molecule.[6][7] The bulky trichlorophenyl groups provide steric hindrance that enhances the thermal and chemical stability of this specific disulfide.

-

Redox Activity: The defining characteristic of a disulfide bond is its redox activity.[9] It represents the "oxidized" state in a thiol-disulfide equilibrium.[10] The bond is formed through the oxidation of two thiol (-SH) groups and can be readily cleaved (reduced) back to the corresponding thiols by reducing agents or through thiol-disulfide exchange reactions.[6][10] This reversibility is fundamental to its role in both biological systems and chemical synthesis.[7][9]

Influence of the Electron-Withdrawing Trichlorophenyl Groups

The three chlorine atoms on each phenyl ring are strongly electron-withdrawing. This has several important consequences for the molecule's bonding and properties:

-

Electronic Effects: The high degree of chlorination makes the phenyl rings electron-deficient. This electronic pull influences the electron density on the sulfur atoms, potentially making the disulfide bond more susceptible to nucleophilic attack compared to non-halogenated analogues.

-

Physicochemical Properties: The six chlorine atoms dominate the molecule's physical properties. They are responsible for its high lipophilicity (tendency to dissolve in fats and oils) and its low solubility in water. This contributes to its potential for bioaccumulation in the environment.[1]

-

Intermolecular Forces: In the solid state, the molecule is stabilized by intermolecular interactions. As seen in similar chlorinated structures, these can include π–π stacking interactions between the aromatic rings of adjacent molecules and weak halogen bonding (Cl⋯Cl interactions).[8]

Experimental Workflow: Synthesis and Structural Verification

The principles of disulfide bonding are directly observable through the compound's synthesis and the analytical techniques used to confirm its structure.

Synthesis via Oxidative Coupling of Thiols

Symmetrical disulfides like Bis(2,4,5-trichlorophenyl) disulfide are most commonly synthesized by the oxidation of the corresponding thiol, in this case, 2,4,5-trichlorobenzenethiol. This process exemplifies the formation of the S-S bond.

Reaction: 2 R-SH (thiol) + [Oxidizing Agent] → R-S-S-R (disulfide) + [Reduced Byproducts]

A variety of mild and environmentally benign oxidizing agents can be used, including molecular iodine, hydrogen peroxide, or dimethyl sulfoxide (DMSO), often with a catalyst.[11][12]

Experimental Protocol: Catalytic Oxidation of 2,4,5-Trichlorobenzenethiol

The following is a representative step-by-step methodology for the synthesis of Bis(2,4,5-trichlorophenyl) disulfide.

-

Reactant Preparation: Dissolve 2,4,5-trichlorobenzenethiol in a suitable organic solvent (e.g., dichloromethane or methanol) in a reaction flask equipped with a magnetic stirrer.

-

Catalyst Introduction: Add a catalytic amount of an iodide source, such as potassium iodide (KI). The iodide ion facilitates the oxidation process.

-

Oxidant Addition: Slowly add an oxidizing agent, such as a 30% solution of hydrogen peroxide (H₂O₂), to the stirred mixture at room temperature. The reaction is often exothermic and may require cooling.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting thiol is completely consumed.

-

Workup and Isolation: Once the reaction is complete, quench any remaining oxidant. Extract the disulfide product into an organic solvent, wash with water to remove the catalyst and byproducts, and dry the organic layer over an anhydrous salt (e.g., MgSO₄).

-

Purification: Remove the solvent under reduced pressure. The crude solid product can be purified by recrystallization from a suitable solvent like ethanol to yield pure Bis(2,4,5-trichlorophenyl) disulfide.

-

Structural Confirmation: The identity and purity of the final product would be confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

Workflow Visualization

Caption: Experimental workflow for the synthesis of Bis(2,4,5-trichlorophenyl) disulfide.

Conclusion

The molecular structure of Bis(2,4,5-trichlorophenyl) disulfide is a compelling example of how fundamental bonding principles dictate a molecule's overall architecture and chemical personality. Its core feature is the non-planar disulfide bridge, with a C-S-S-C dihedral angle of approximately 90°, which forces the two bulky trichlorophenyl rings into a stable, near-orthogonal conformation. This structure is not merely a static framework; the disulfide bond is a redox-active site, susceptible to cleavage and formation, which defines the molecule's primary chemical reactivity. The extensive chlorination of the aromatic rings further imparts high stability, lipophilicity, and unique electronic properties. A thorough understanding of this interplay between structure and bonding is essential for predicting the compound's behavior, whether in industrial synthesis, environmental science, or the design of novel sulfur-containing molecules.

References

-

Wikipedia. (n.d.). Disulfide. Retrieved from [Link]

-

Brandes, N., Schmitt, S., & Jakob, U. (2009). From structure to redox: the diverse functional roles of disulfides and implications in disease. Antioxidants & Redox Signaling, 11(5), 997-1014. Retrieved from [Link]

-

Chemistry For Everyone. (2025). How Strong Are Disulfide Bonds? YouTube. Retrieved from [Link]

-

Razazi, E., et al. (2004). Redox Properties of Protein Disulfide Bond in Oxidized Thioredoxin and Lysozyme: A Pulse Radiolysis Study. Biochemistry, 43(14), 4229–4235. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Bis(2,4,5-trichlorophenyl) disulfide. Retrieved from [Link]

-

PubChem. (n.d.). Bis(p-chlorophenyl)disulfide. Retrieved from [Link]

-

Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. Retrieved from [Link]

-

Lambert, K. M., et al. (2022). Oxidation of Thiols to Disulfides using an Environmentally “Green” Organocatalyst and New Mechanistic Insights. ODU Digital Commons. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 15.7: Redox Reactions of Thiols and Disulfides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. Retrieved from [Link]

-

NileRed. (2023). Bis(2,4,6-trichlorophenyl) oxalate (TCPO) synthesis. YouTube. Retrieved from [Link]

-

Liu, Y., et al. (2021). Redox-Click Chemistry for Disulfide Formation from Thiols. ChemRxiv. Retrieved from [Link]

- Google Patents. (2023). CN115925597A - Preparation method of bis (4-sulfophenyl) disulfide.

-

Osorio-Yáñez, R. N., et al. (2013). Bis(2,3-dichlorophenyl) disulfide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1679. Retrieved from [Link]

- Google Patents. (1979). EP0002373A1 - A method of making 2,4,5-trichlorophenol.

Sources

- 1. CAS 3808-87-5: Bis(2,4,5-trichlorophenyl) disulfide [cymitquimica.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. scbt.com [scbt.com]

- 4. Bis(2,4,5-trichlorophenyl) Disulfide , >95.0%(GC) , 3808-87-5 - CookeChem [cookechem.com]

- 5. guidechem.com [guidechem.com]

- 6. Disulfide - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. From structure to redox: the diverse functional roles of disulfides and implications in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. digitalcommons.odu.edu [digitalcommons.odu.edu]

- 12. Disulfide synthesis by S-S coupling [organic-chemistry.org]

Navigating the Solubility Landscape of Bis(2,4,5-trichlorophenyl) disulfide: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of bis(2,4,5-trichlorophenyl) disulfide (CAS 3808-87-5). Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to offer a framework for understanding and experimentally determining the solubility of this compound. We will synthesize available qualitative data, address inconsistencies in the literature, and provide a robust, field-proven protocol for quantitative solubility assessment in common laboratory solvents. This guide is designed to empower researchers with both the foundational knowledge and the practical tools necessary for the effective use of bis(2,4,5-trichlorophenyl) disulfide in their work.

Introduction: Understanding the Molecule

Bis(2,4,5-trichlorophenyl) disulfide is a highly chlorinated organosulfur compound. Its molecular structure, characterized by two trichlorophenyl rings linked by a disulfide bridge, dictates its physicochemical properties. With a molecular weight of approximately 425.01 g/mol and a melting point in the range of 140-147°C, it exists as a solid at standard laboratory conditions.[1][2] The presence of six chlorine atoms renders the molecule significantly nonpolar and lipophilic, a critical factor governing its solubility.

Understanding the solubility of this compound is paramount for a variety of applications, from designing reaction conditions for chemical synthesis to preparing formulations for toxicological studies. Incorrect assumptions about solubility can lead to failed experiments, inaccurate data, and wasted resources. This guide aims to provide clarity and a practical path forward.

Current State of Knowledge: A Critical Assessment

The publicly available data on the solubility of bis(2,4,5-trichlorophenyl) disulfide is sparse and primarily qualitative. A critical review of existing literature reveals some consensus alongside notable contradictions.

Reported Solubility

Several sources state that bis(2,4,5-trichlorophenyl) disulfide is soluble in a range of organic solvents, including benzene, ether, chloroform, and acetone.[3] This aligns with the chemical principle of "like dissolves like," where a nonpolar solute will readily dissolve in nonpolar or weakly polar solvents.

However, some sources also claim a "high solubility in water."[3] This assertion should be approached with considerable skepticism. The extensive chlorination of the molecule imparts a significant hydrophobic character, making high aqueous solubility thermodynamically unfavorable. For context, the non-chlorinated parent compound, diphenyl disulfide, is documented as being insoluble in water.[4][5][6] It is a strong scientific inference that the addition of six chlorine atoms would further decrease, not increase, aqueous solubility.

Physical State Discrepancy

It is worth noting that some literature has erroneously described this compound as a liquid at room temperature.[3] However, multiple, consistent reports from chemical suppliers and databases confirm its solid nature with a melting point well above ambient temperature (140-147°C).[1][2] For all practical laboratory purposes, it should be handled as a crystalline solid.

Predicted and Qualitative Solubility Profile

Based on the molecular structure and available data, a qualitative solubility profile can be constructed. This serves as a practical starting point for solvent selection in the laboratory.

| Solvent Class | Representative Solvents | Predicted Solubility of Bis(2,4,5-trichlorophenyl) disulfide | Rationale |

| Nonpolar Aprotic | Toluene, Benzene, Hexane | High | The nonpolar nature of both the solute and solvent maximizes favorable van der Waals interactions. |

| Weakly Polar Aprotic | Dichloromethane (DCM), Chloroform, Diethyl Ether | High | The polarity is low enough to effectively solvate the nonpolar regions of the molecule. |

| Polar Aprotic | Acetone, Acetonitrile | Moderate to Good | Acetone is reported as a viable solvent.[3] Other polar aprotic solvents may also show moderate solubility. |

| DMSO, DMF | Likely Moderate | These are powerful solvents capable of dissolving a wide range of organic compounds.[7] | |

| Polar Protic | Methanol, Ethanol | Low to Very Low | The strong hydrogen bonding network of alcohols is not easily disrupted by the nonpolar solute, leading to poor solvation. |

| Aqueous | Water | Extremely Low / Insoluble | The high polarity and strong hydrogen bonding of water make it a very poor solvent for this hydrophobic molecule.[4][5][6] |

Experimental Protocol for Quantitative Solubility Determination

Given the absence of reliable quantitative data, an empirical determination of solubility is often necessary. The following protocol outlines a robust and self-validating method for determining the solubility of bis(2,4,5-trichlorophenyl) disulfide in a solvent of interest.

Causality Behind Experimental Choices:

This protocol is based on the isothermal equilibrium method. The core principle is to create a saturated solution at a constant temperature, physically separate the undissolved solid, and then accurately quantify the concentration of the dissolved solute in the supernatant. The use of a temperature-controlled shaker bath is critical to ensure that equilibrium is reached and that the process is not influenced by temperature fluctuations, which can significantly alter solubility. Quantification by a validated analytical method like HPLC-UV or GC-MS ensures accuracy and specificity.

Experimental Workflow Diagram

Caption: Decision tree for application-specific solvent selection.

Conclusion

References

-

Wikipedia. Diphenyl disulfide. Available from: [Link]

-

CAS Common Chemistry. Bis(2,4,5-trichlorophenyl) disulfide. Available from: [Link]

-

LookChem. DIPHENYL DISULFIDE. Available from: [Link]

-

Wikipedia. Dimethyl sulfoxide. Available from: [Link]

-

PubChem. Bis(p-chlorophenyl)disulfide. Available from: [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Bis(2,4,5-trichlorophenyl) Disulfide , >95.0%(GC) , 3808-87-5 - CookeChem [cookechem.com]

- 3. CAS 3808-87-5: Bis(2,4,5-trichlorophenyl) disulfide [cymitquimica.com]

- 4. Diphenyl disulfide - Wikipedia [en.wikipedia.org]

- 5. Cas 882-33-7,DIPHENYL DISULFIDE | lookchem [lookchem.com]

- 6. DIPHENYL DISULFIDE | 882-33-7 [chemicalbook.com]

- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

Spectroscopic Analysis of Bis(2,4,5-trichlorophenyl) disulfide: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for Bis(2,4,5-trichlorophenyl) disulfide, a compound of interest in various chemical and environmental studies. The guide is designed for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. While a complete experimental dataset for this specific molecule is not publicly available, this guide synthesizes available data, theoretical predictions, and expert analysis to provide a comprehensive spectroscopic profile.

Molecular Structure and Properties

Bis(2,4,5-trichlorophenyl) disulfide is an organosulfur compound with the chemical formula C₁₂H₄Cl₆S₂.[1][2] It consists of two 2,4,5-trichlorophenyl groups linked by a disulfide bond. The high degree of chlorination significantly influences its chemical and physical properties, including its lipophilicity and stability.[1]

Key Molecular Properties:

| Property | Value | Source |

| CAS Number | 3808-87-5 | [1][2] |

| Molecular Formula | C₁₂H₄Cl₆S₂ | [1][2] |

| Molecular Weight | 425.01 g/mol | [2] |

| Melting Point | 140-144 °C | [2] |

Molecular Structure:

Caption: Molecular structure of Bis(2,4,5-trichlorophenyl) disulfide.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of Bis(2,4,5-trichlorophenyl) disulfide is characterized by absorption bands corresponding to the vibrations of its aromatic rings, carbon-chlorine bonds, and the disulfide linkage.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium). The spectrum is then recorded by measuring the absorption of infrared radiation as it passes through the sample.

Interpretation of the ATR-IR Spectrum:

An ATR-IR spectrum for Bis(2,4,5-trichlorophenyl) disulfide is available in the SpectraBase database. The major absorption bands and their assignments are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak | Aromatic C-H stretching vibrations |

| ~1600-1450 | Medium-Strong | Aromatic C=C ring stretching vibrations |

| ~1100-1000 | Strong | C-Cl stretching vibrations |

| ~900-675 | Strong | Out-of-plane C-H bending vibrations |

| ~550-450 | Weak-Medium | C-S stretching and S-S stretching vibrations |

The presence of strong absorptions in the 1100-1000 cm⁻¹ region is a clear indication of the C-Cl bonds. The aromatic nature of the compound is confirmed by the C-H and C=C stretching vibrations at their characteristic frequencies. The weaker S-S stretch is often difficult to observe but is expected in the lower frequency region of the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: NMR Spectroscopy

A solution of the compound is prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in an NMR tube. The spectrum is then acquired on a high-field NMR spectrometer.

Predicted ¹H NMR Spectrum:

Due to the symmetry of the molecule, the two 2,4,5-trichlorophenyl groups are chemically equivalent. Within each ring, there are two distinct protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 7.5 - 7.8 | Singlet | Aromatic H (at C-3 and C-6 positions) |

The electron-withdrawing effects of the chlorine atoms and the disulfide group will deshield the aromatic protons, causing them to resonate at a relatively high chemical shift. The two protons on each ring are in different environments but may have very similar chemical shifts, potentially appearing as a single signal or closely spaced singlets.

Predicted ¹³C NMR Spectrum:

The ¹³C NMR spectrum will show six distinct signals for the carbon atoms of the aromatic rings, as the two rings are equivalent.

| Predicted Chemical Shift (δ, ppm) | Assignment | |---|---|---| | 135 - 140 | C-S | | 130 - 135 | C-Cl | | 125 - 130 | C-H |

The carbon atoms directly attached to the electron-withdrawing chlorine and sulfur atoms will be the most deshielded and appear at the highest chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization (EI)-Mass Spectrometry

The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. This causes ionization and fragmentation of the molecule. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectrum and Fragmentation:

The EI mass spectrum of Bis(2,4,5-trichlorophenyl) disulfide is expected to show a prominent molecular ion peak [M]⁺ at an m/z corresponding to its molecular weight (~425 u). The presence of multiple chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and its fragments.

Proposed Fragmentation Pathway:

Caption: Proposed fragmentation pathway for Bis(2,4,5-trichlorophenyl) disulfide in EI-MS.

Interpretation of Predicted Fragments:

| m/z (approximate) | Proposed Fragment |

| 425 | [C₁₂H₄Cl₆S₂]⁺˙ (Molecular ion) |

| 393 | [C₁₂H₄Cl₆S]⁺˙ (Loss of a sulfur atom) |

| 211 | [C₆H₂Cl₃S]⁺ (Cleavage of the S-S bond) |

| 176 | [C₆H₂Cl₂S]⁺ (Loss of a chlorine atom from the thiophenyl fragment) |

The most likely initial fragmentation event is the cleavage of the relatively weak S-S bond, leading to the formation of the 2,4,5-trichlorophenylthio radical and cation. Further fragmentation would involve the loss of sulfur and chlorine atoms.

Conclusion

This technical guide provides a detailed spectroscopic analysis of Bis(2,4,5-trichlorophenyl) disulfide based on available experimental data and theoretical predictions. The characteristic IR absorptions, predicted NMR chemical shifts, and plausible mass spectral fragmentation patterns serve as a valuable reference for the identification and characterization of this compound in various scientific applications. Further experimental work is encouraged to validate these predictions and provide a more complete spectroscopic profile.

References

-

SpectraBase. bis(2,4,5-trichlorophenyl)disulfide. [Link]

-

NIST WebBook. Disulfide, bis(4-chlorophenyl). [Link]

Sources

An In-depth Technical Guide to the Thermal Stability and Degradation of Bis(2,4,5-trichlorophenyl) disulfide

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and degradation characteristics of Bis(2,4,5-trichlorophenyl) disulfide (CAS RN: 3808-87-5).[1] While specific experimental literature on this exact compound is limited, this document synthesizes foundational principles of disulfide and organochlorine chemistry to build a robust predictive model of its behavior. We will explore the theoretical underpinnings of its stability, propose likely degradation pathways, and detail the essential analytical protocols required for empirical validation. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of the thermal properties of complex organosulfur compounds.

Introduction: Understanding the Molecule

Bis(2,4,5-trichlorophenyl) disulfide is an organosulfur compound featuring a disulfide linkage (-S-S-) between two 2,4,5-trichlorophenyl groups.[2] Its structure is characterized by a high degree of chlorination on the aromatic rings, which significantly influences its chemical properties, including lipophilicity and general stability.[2] While it has been noted for use as a pesticide and in other industrial applications, a thorough understanding of its thermal limits is critical for safe handling, storage, formulation, and predicting its environmental fate.[2]

The central question this guide addresses is: What happens when Bis(2,4,5-trichlorophenyl) disulfide is subjected to thermal stress? To answer this, we must consider the interplay between the relatively weak disulfide bond and the robust, but not indestructible, chlorinated aromatic rings.

Theoretical Framework: The Chemistry of Instability

The thermal degradation of this molecule is predicted to be a multi-stage process governed by the bond dissociation energies of its constituent parts.

-

The Disulfide Bridge: The Weakest Link : The disulfide bond (S-S) is the most probable initiation point for thermal degradation. Aromatic disulfides typically exhibit S-S bond cleavage at temperatures between 180°C and 220°C.[3] This homolytic cleavage results in the formation of two 2,4,5-trichlorophenylthiyl radicals (Ar-S•). The stability of these resulting radicals is a key factor in the subsequent degradation cascade.

-

The Role of Chlorine Substituents : The six chlorine atoms on the phenyl rings have a dual effect. They enhance the overall molecular stability through inductive effects but also introduce pathways for the formation of hazardous byproducts like hydrochloric acid (HCl) during high-temperature pyrolysis. The pyrolysis of chlorinated organic materials is known to generate HCl, which can corrode equipment and catalyze further decomposition reactions.[4][5]

-

Radical-Mediated Decomposition : The initial formation of thiyl radicals is expected to trigger a complex series of secondary reactions. Theoretical studies on disulfide decomposition confirm that radical-mediated pathways are dominant.[6][7] These reactions can include hydrogen abstraction, recombination to form more stable sulfides, and fragmentation of the aromatic ring at much higher temperatures.

Proposed Thermal Degradation Pathway

Based on established chemical principles, a primary degradation pathway can be proposed. This pathway serves as a working hypothesis for experimental investigation.

dot

Caption: Proposed radical-mediated thermal degradation pathway.

Analytical Methodologies for Thermal Characterization

A multi-faceted analytical approach is required to fully characterize the thermal stability and degradation products.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8] It is the primary technique for determining the onset of degradation and the temperature ranges of distinct decomposition events.

Illustrative TGA Experimental Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of Bis(2,4,5-trichlorophenyl) disulfide into a ceramic or platinum TGA pan.

-

Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min to ensure an inert atmosphere, preventing oxidative degradation.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

-

-

Data Analysis: Record the mass loss versus temperature curve. Determine the onset temperature of decomposition (T_onset) and the temperature of maximum mass loss rate (T_peak) from the first derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal transitions like melting, crystallization, and decomposition.

Illustrative DSC Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using an indium standard.

-

Sample Preparation: Seal 2-5 mg of the sample in a hermetic aluminum pan. Prepare an empty, sealed pan to use as a reference.

-

Atmosphere: Maintain a nitrogen purge of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25°C.

-

Ramp the temperature from 25°C to 350°C at a heating rate of 10°C/min.

-

-

Data Analysis: Observe the endotherm corresponding to the melting point and any exotherms that may indicate decomposition events. The literature suggests a melting point in the range of 140-147°C for this compound.[1][9][10]

Hyphenated Techniques: TGA-MS/FTIR

To identify the evolved gases during decomposition, the TGA instrument can be coupled to a Mass Spectrometer (MS) or a Fourier-Transform Infrared (FTIR) spectrometer. This provides real-time analysis of the degradation products.

dot

Caption: Integrated workflow for thermal analysis.

Predicted Thermal Data and Interpretation

While specific data for Bis(2,4,5-trichlorophenyl) disulfide is not available in the cited literature, we can predict a profile based on analogous compounds and chemical theory.

| Parameter | Predicted Value/Observation | Rationale & Significance |

| Melting Point (T_m) | ~140-147 °C | A sharp endotherm observed via DSC. This value is consistent with reported physical properties.[1][9][10] |

| TGA Onset (T_onset) | ~180 - 200 °C (in N₂) | Corresponds to the initial cleavage of the S-S bond, marking the beginning of significant mass loss. |

| TGA Peak (T_peak) | ~210 - 230 °C (in N₂) | The temperature at which the primary degradation reaction proceeds at its maximum rate. |

| Major Mass Loss Step | ~180 - 300 °C | This step would correspond to the cleavage of the disulfide and subsequent reactions of the thiyl radicals. |

| Secondary Mass Loss | > 350 °C | Slower, higher-temperature degradation involving the breakdown of the chlorinated aromatic rings. |

| Char Residue at 600°C | 10 - 20% | Aromatic compounds, especially halogenated ones, often produce a carbonaceous residue upon pyrolysis. |

| Evolved Gases (TGA-MS) | HCl, SO₂, C₆H₂Cl₃SH, C₁₂H₄Cl₆S | Expected products from the proposed degradation pathway. Detection of these species would validate the mechanism. Analysis of aromatic sulfur compounds often requires specialized detectors like a sulfur chemiluminescence detector (SCD) or high-resolution mass spectrometry for unambiguous identification.[11][12][13] |

Factors Influencing Stability

-

Atmosphere: In an oxidative atmosphere (air), degradation will likely begin at a lower temperature. The sulfur atoms are susceptible to oxidation, forming sulfoxides and sulfones, which are themselves thermally labile.

-

Heating Rate: Higher heating rates in TGA will shift the observed degradation temperatures to higher values. For kinetic studies, multiple heating rates are employed.

-

Impurities: The presence of metals can catalyze decomposition, while radical scavengers could potentially increase the degradation temperature.

Conclusion and Recommendations

The thermal stability of Bis(2,4,5-trichlorophenyl) disulfide is primarily dictated by the relatively low bond dissociation energy of its disulfide bridge. Degradation is predicted to initiate via homolytic S-S bond cleavage around 180-200°C, forming reactive thiyl radicals that drive subsequent decomposition reactions. At higher temperatures, fragmentation of the chlorinated aromatic rings will occur, leading to the formation of HCl, sulfur oxides, and other smaller molecules.

For professionals handling this compound, it is crucial to maintain storage and processing temperatures well below its predicted onset of decomposition. The analytical protocols outlined in this guide provide a robust framework for empirically determining its precise thermal limits and degradation profile, ensuring safe handling and predictable performance in its intended applications.

References

-

CAS Common Chemistry. (n.d.). Bis(2,4,5-trichlorophenyl) disulfide. CAS, a division of the American Chemical Society. Retrieved December 22, 2025, from [Link]

-

Gassman, J. P., et al. (2016). Enhancing protein stability with extended disulfide bonds. PNAS, 113(21), 5897-5902. [Link]

-

Walsh, D. O., et al. (2023). Degradation and Extraction of Organochlorine Pollutants from Environmental Solids under Subcritical Water Conditions. PMC - PubMed Central. [Link]

-

J. Scheirs, et al. (2000). Chemical adsorption of liquid organochlorine compounds as a method of purification of pyrolytic oil. ResearchGate. [Link]

-

Brebu, M., et al. (2013). Organochloride Speciation in Plastic Pyrolysis Oil by GC × GC Coupled to High-Resolution TOF-MS Using Scripting Expressions. ResearchGate. [Link]

-

Le, T.-S., et al. (2021). Aromatic Disulfide Cross-Linkers for Self-Healable and Recyclable Acrylic Polymer Networks. ACS Publications. [Link]

-

PubChem. (n.d.). Bis(p-chlorophenyl)disulfide. National Center for Biotechnology Information. Retrieved December 22, 2025, from [Link]

-

Consensus. (n.d.). Effects of disulfide bond position on antibody thermal stability. Retrieved December 22, 2025, from [Link]

-

Kim, Y., et al. (2022). Disulfide Bond Engineering of Soluble ACE2 for Thermal Stability Enhancement. MDPI. [Link]

-

Hussack, G., et al. (2014). Evaluation of Disulfide Bond Position to Enhance the Thermal Stability of a Highly Stable Single Domain Antibody. PubMed. [Link]

-

Matsumura, M., et al. (1989). Disulfide bonds and thermal stability in T4 lysozyme. PubMed - NIH. [Link]

-

Ribera, A. C., et al. (2022). Identification of organochlorides in distilled fractions of plastic pyrolysis oil using GC × GC coupled with high-resolution time-of-flight mass spectrometry (GC × GC-HR-TOFMS) and GC coupled with a halogen selective detector (GC-XSD). ResearchGate. [Link]

-

Liu, J. (2023). Detection, Treatment and Remediation for Organochlorines. MATEC Web of Conferences. [Link]

-

Van der Heggen, S., et al. (2010). Theoretical study of the thermal decomposition of dimethyl disulfide. PubMed. [Link]

-

Coope, J. A. E., & Bryce, W. A. (1954). THE THERMAL DECOMPOSITION OF DIMETHYL DISULPHIDE. ResearchGate. [Link]

-

Poornima, V., et al. (2016). The underlying mechanisms for self-healing of poly(disulfide)s. RSC Publishing. [Link]

-

Cheméo. (n.d.). Disulfide, bis(4-chlorophenyl). Retrieved December 22, 2025, from [Link]

-

Svoboda, R., & Malek, J. (2009). Sulfur – a new information on this seemingly well-known element. Journal of Non-oxide glasses, 1(1), 36-41. [Link]

-

ResearchGate. (n.d.). Differential scanning calorimetric (DSC) curve for pure sulfur at a heating rate of 5 deg min À1. Retrieved December 22, 2025, from [Link]

-

López García, C., et al. (2002). Analysis of aromatic sulfur compounds in gas oils using GC with sulfur chemiluminescence detection and high-resolution MS. PubMed. [Link]

-

Leibniz Institute of Polymer Research Dresden. (n.d.). Thermogravimetric Analysis (TGA). Retrieved December 22, 2025, from [Link]

-

López García, C., et al. (2002). Analysis of Aromatic Sulfur Compounds in Gas Oils Using GC with Sulfur Chemiluminescence Detection and High-Resolution MS. ResearchGate. [Link]

-

Agilent. (n.d.). Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. Retrieved December 22, 2025, from [Link]

-

Wang, Y., et al. (2024). Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives. MDPI. [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. CAS 3808-87-5: Bis(2,4,5-trichlorophenyl) disulfide [cymitquimica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Theoretical study of the thermal decomposition of dimethyl disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The underlying mechanisms for self-healing of poly(disulfide)s - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP04028D [pubs.rsc.org]

- 8. Thermogravimetric Analysis (TGA) | Leibniz Institute of Polymer Research Dresden [ipfdd.de]

- 9. Bis(2,4,5-trichlorophenyl) Disulfide , >95.0%(GC) , 3808-87-5 - CookeChem [cookechem.com]

- 10. Page loading... [guidechem.com]

- 11. Analysis of aromatic sulfur compounds in gas oils using GC with sulfur chemiluminescence detection and high-resolution MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. agilent.com [agilent.com]

Unraveling the Cytotoxic Enigma: A Technical Guide to the Pesticidal Mechanism of Bis(2,4,5-trichlorophenyl) Disulfide

For the attention of: Researchers, Scientists, and Agrochemical Development Professionals

Abstract

Bis(2,4,5-trichlorophenyl) disulfide is a chlorinated organosulfur compound with recognized pesticidal properties, particularly against aquatic invertebrates.[1] Despite its established use, a detailed public-domain elucidation of its precise molecular mechanism of action remains limited. This technical guide synthesizes available data on structurally and functionally related organochlorine and organosulfur pesticides to propose a plausible multi-faceted mechanism of action for bis(2,4,5-trichlorophenyl) disulfide. We hypothesize that its pesticidal efficacy stems from a combination of induced oxidative stress and targeted disruption of mitochondrial function, potentially leading to neurotoxicity. This guide provides a comprehensive theoretical framework and detailed experimental protocols to enable researchers to rigorously test this hypothesis and further investigate the bioactivity of this and similar compounds.

Introduction: Chemical and Toxicological Profile

Bis(2,4,5-trichlorophenyl) disulfide (CAS 3808-87-5) is an organosulfur compound characterized by a disulfide linkage between two 2,4,5-trichlorophenyl moieties.[1] Its highly chlorinated structure imparts significant lipophilicity, suggesting a potential for bioaccumulation in organismal tissues.[1]

Table 1: Physicochemical Properties of Bis(2,4,5-trichlorophenyl) Disulfide

| Property | Value | Source |

| Molecular Formula | C₁₂H₄Cl₆S₂ | [1] |

| Molecular Weight | 425.01 g/mol | [1] |

| Appearance | White to yellow to orange powder/crystal | MySkinRecipes |

| Melting Point | 145.0-148.0 °C | MySkinRecipes |

| Lipophilicity | High (inferred from structure) | [1] |

Toxicological data indicates that bis(2,4,5-trichlorophenyl) disulfide exhibits notable toxicity towards aquatic organisms.[1] Its use as a test organism to evaluate chemical toxicity on shrimp and lobster larvae underscores its potent effects on invertebrates.[1] The trichlorophenol component of the molecule is a known fungicide and herbicide, further suggesting a broad spectrum of potential biological activity.[2][3]

A Hypothesized Mechanism of Action: A Two-Pronged Assault

Based on the known activities of related organochlorine and organosulfur compounds, we propose a dual-pronged mechanism of action for bis(2,4,5-trichlorophenyl) disulfide, centered on the induction of oxidative stress and the disruption of mitochondrial bioenergetics.

Prong 1: Induction of Systemic Oxidative Stress

Organochlorine pesticides are well-documented inducers of oxidative stress. This occurs when the generation of reactive oxygen species (ROS) overwhelms the antioxidant defense systems of the organism. We postulate that bis(2,4,5-trichlorophenyl) disulfide, upon entering the biological system, is metabolized in a manner that generates superoxide radicals and other ROS.

This cascade of oxidative damage likely manifests in two primary ways:

-

Lipid Peroxidation: ROS can attack polyunsaturated fatty acids in cell membranes, initiating a chain reaction of lipid peroxidation. This compromises membrane integrity, leading to cellular dysfunction and eventual cell death. A key indicator of lipid peroxidation is the accumulation of malondialdehyde (MDA).

-

Depletion of Antioxidant Defenses: The surge in ROS will deplete the cell's primary antioxidant enzymes, such as superoxide dismutase (SOD), which converts superoxide radicals to hydrogen peroxide, and glutathione peroxidase (GPx), which detoxifies hydrogen peroxide. A reduction in the activity of these enzymes is a hallmark of oxidative stress.

Figure 1: Hypothesized pathway of oxidative stress induction.

Prong 2: Disruption of Mitochondrial Respiration and Neurotoxicity

The disulfide bond is a critical structural feature of this pesticide. Research on simpler organosulfur compounds, such as dimethyl disulfide (DMDS), has revealed a potent neurotoxic mechanism involving the mitochondria. DMDS has been shown to inhibit complex IV (cytochrome c oxidase) of the mitochondrial respiratory chain. This inhibition disrupts the electron transport chain, leading to a decrease in ATP synthesis and a subsequent cascade of events culminating in neuronal dysfunction.

We propose a similar, though likely more complex, mechanism for bis(2,4,5-trichlorophenyl) disulfide:

-

Inhibition of Mitochondrial Respiratory Chain: The compound, due to its lipophilicity, can readily access the inner mitochondrial membrane and interact with the components of the electron transport chain. We hypothesize a primary target to be Complex IV, though other complexes may also be affected.

-

Decreased ATP Production: Inhibition of the respiratory chain leads to a significant drop in cellular ATP levels.

-

Neurotoxicity: In nerve cells, a deficit in ATP can lead to the opening of ATP-sensitive potassium channels (KATP channels). This causes hyperpolarization of the neuronal membrane, making it less likely to fire action potentials, and ultimately leading to a reduction in neuronal activity and paralysis in the target pest.

Sources

Environmental fate and persistence of Bis(2,4,5-trichlorophenyl) disulfide.

An In-Depth Technical Guide:

Environmental Fate and Persistence of Bis(2,4,5-trichlorophenyl) disulfide

Executive Summary

Bis(2,4,5-trichlorophenyl) disulfide is a highly chlorinated organosulfur compound whose environmental behavior is not extensively documented in publicly available literature.[1] Its structure, characterized by two 2,4,5-trichlorophenyl groups linked by a disulfide bond, suggests a high potential for environmental persistence, lipophilicity, and bioaccumulation.[1] This guide provides a comprehensive assessment of its likely environmental fate by leveraging established principles of environmental chemistry and drawing reasoned analogies from well-studied, structurally related compounds such as 2,4,5-Trichlorophenol (TCP) and 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T). We will explore its partitioning behavior, abiotic and biotic degradation pathways, and bioaccumulation potential, grounding our analysis in authoritative data and proposing validated experimental workflows for empirical verification.

Chemical Identity and Physicochemical Profile

A thorough understanding of a compound's environmental fate begins with its fundamental physicochemical properties. These parameters govern its distribution across environmental compartments (air, water, soil, biota) and its susceptibility to various degradation mechanisms.

1.1. Chemical Structure and Properties

Bis(2,4,5-trichlorophenyl) disulfide (CAS RN: 3808-87-5) is a symmetrical molecule notable for its high chlorine content and stable disulfide bridge.[1]

| Property | Value | Source |

| CAS Registry Number | 3808-87-5 | [1][2][3] |

| Molecular Formula | C₁₂H₄Cl₆S₂ | [1][2][3] |

| Molecular Weight | ~425.01 g/mol | [2][3] |

| Physical State | Solid at room temperature | [1] |

| Melting Point | 140-147 °C | [2][3] |

| Key Structural Features | Disulfide (-S-S-) linkage, two 2,4,5-trichlorinated phenyl rings | [1] |

1.2. Industrial Significance and Environmental Entry

This compound has been recognized for its use as a pesticide and as an intermediate in various industrial chemical syntheses.[1] Environmental release can therefore be anticipated from:

-

Manufacturing and Formulation: Losses during production and packaging.

-

Agricultural Application: Direct application to land as a pesticide, leading to soil and potential water runoff.

-

Industrial Effluents: Discharge of untreated or partially treated wastewater from manufacturing facilities.

-

Waste Disposal: Leaching from landfills or improper disposal of industrial byproducts.

Predicted Environmental Partitioning and Mobility

The compound's high degree of chlorination and aromatic nature are strong indicators of its environmental behavior. These features render it highly lipophilic ("fat-loving") and hydrophobic ("water-fearing").

-

Soil and Sediment: Due to its high lipophilicity and low aqueous solubility, Bis(2,4,5-trichlorophenyl) disulfide is expected to adsorb strongly to organic matter in soil and sediment.[1] This behavior is analogous to that of TCDD, a related chlorinated compound, which is known to be virtually immobile in soil.[4] Consequently, leaching into groundwater is predicted to be minimal, but accumulation in sediment beds of aquatic systems is highly probable.

-

Aquatic Systems: While direct solubility in water is low, the compound can enter waterways via soil erosion and runoff. In the aquatic phase, it will predominantly partition from the water column to suspended organic particles and bottom sediment.

-

Atmosphere: With a high molecular weight and a solid state at ambient temperatures, the compound's vapor pressure is expected to be very low. Therefore, long-range atmospheric transport in the gaseous phase is unlikely. Transport may occur via adsorption to airborne particulate matter.

Abiotic Degradation Pathways

Abiotic processes are chemical reactions that occur without microbial intervention. For highly chlorinated compounds, these pathways can be significant drivers of transformation.

3.1. Photodegradation

Sunlight, particularly UV radiation, can provide the energy needed to cleave chemical bonds. For Bis(2,4,5-trichlorophenyl) disulfide, two primary photodegradation routes are plausible:

-

Disulfide Bond Cleavage: The S-S bond is relatively weak and susceptible to photolysis, which would yield two 2,4,5-trichlorophenylthiyl radicals.

-

Reductive Dechlorination: UV energy can also induce the cleavage of carbon-chlorine bonds. This is a known degradation pathway for other chlorinated aromatics like TCDD, which shows rapid disappearance from vegetation surfaces when exposed to sunlight.[4]

Causality: The energy from photons can excite electrons in the C-Cl or S-S bonds to an anti-bonding orbital, leading to bond dissociation. The presence of a hydrogen-donating solvent (like water or organic matter) can facilitate the replacement of Cl with H.

Caption: Potential abiotic degradation pathways for Bis(2,4,5-trichlorophenyl) disulfide.

3.2. Hydrolysis

Hydrolysis is the cleavage of a chemical bond by the addition of water. The aryl-Cl and aryl-S bonds in this molecule are generally stable and resistant to hydrolysis under typical environmental pH conditions (pH 5-9). Therefore, hydrolysis is not expected to be a significant degradation pathway.

Biotic Degradation Pathways

The high degree of chlorination presents a significant challenge for microbial degradation, a phenomenon known as biorecalcitrance.[5] The chlorine atoms withdraw electron density, making the aromatic rings resistant to oxygenase enzymes commonly used in aerobic degradation.

4.1. Anaerobic Biodegradation: The Most Plausible Route

In anoxic environments like deep sediment or water-logged soils, a different microbial metabolism dominates. Here, chlorinated compounds can serve as electron acceptors in a process called reductive dechlorination. This is a well-documented pathway for the degradation of 2,4,5-T and 2,4,5-TCP.[6][7][8]

The proposed anaerobic pathway for Bis(2,4,5-trichlorophenyl) disulfide would involve two key stages:

-

Disulfide Bond Reduction: The disulfide bond can be reductively cleaved by microbial enzymes to yield two molecules of 2,4,5-trichlorothiophenol.

-